molecular formula C12H21BO2S B13649162 4,4,5,5-Tetramethyl-2-(2-(1-(methylthio)cyclopropyl)vinyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-(1-(methylthio)cyclopropyl)vinyl)-1,3,2-dioxaborolane

Cat. No.: B13649162
M. Wt: 240.17 g/mol
InChI Key: UCYFFGAZGXSPPH-CMDGGOBGSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-(1-(methylthio)cyclopropyl)vinyl)-1,3,2-dioxaborolane is an organoboron compound characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-(1-(methylthio)cyclopropyl)vinyl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with a vinyl cyclopropane derivative. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-(1-(methylthio)cyclopropyl)vinyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of vinyl-substituted derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-(1-(methylthio)cyclopropyl)vinyl)-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research into boron-containing compounds has shown potential for developing new pharmaceuticals, including anticancer agents.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog without the vinyl and cyclopropyl groups.

    2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a phosphorus atom instead of boron.

    tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: A derivative with an indazole ring.

Uniqueness

4,4,5,5-Tetramethyl-2-(2-(1-(methylthio)cyclopropyl)vinyl)-1,3,2-dioxaborolane is unique due to the presence of the methylthio and cyclopropyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it suitable for specialized applications in organic synthesis and materials science.

Properties

Molecular Formula

C12H21BO2S

Molecular Weight

240.17 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-(1-methylsulfanylcyclopropyl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C12H21BO2S/c1-10(2)11(3,4)15-13(14-10)9-8-12(16-5)6-7-12/h8-9H,6-7H2,1-5H3/b9-8+

InChI Key

UCYFFGAZGXSPPH-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CC2)SC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2(CC2)SC

Origin of Product

United States

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